![molecular formula C11H11NO2S B14499699 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol CAS No. 64089-32-3](/img/structure/B14499699.png)
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is a heterocyclic compound that features a thiazole ring fused with an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with isoquinoline derivatives in the presence of oxidizing agents such as potassium ferricyanide . The reaction conditions often require controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazoloisoquinolines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol exerts its effects involves interactions with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused thiazole structure but differ in their electronic properties and applications.
Thiazolopyrimidines: These compounds share the thiazole ring but are fused with a pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is unique due to its specific ring fusion and the presence of hydroxyl groups at positions 8 and 9. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
64089-32-3 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5,6-dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol |
InChI |
InChI=1S/C11H11NO2S/c13-10-3-7-1-2-12-6-15-5-9(12)8(7)4-11(10)14/h3-5,13-14H,1-2,6H2 |
InChI Key |
WQSWAJLGFMZBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CSC=C2C3=CC(=C(C=C31)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)

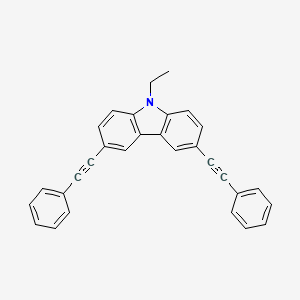
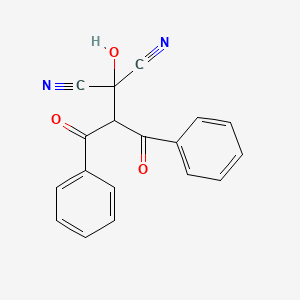
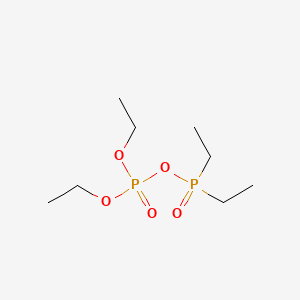
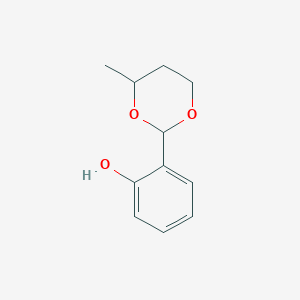
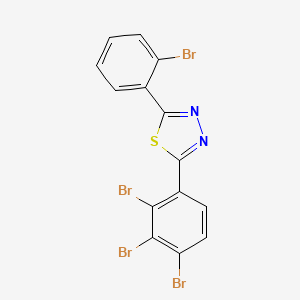
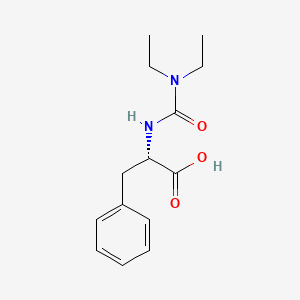
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
